molecular formula C23H25N3O3 B2526347 2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097912-94-0

2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No. B2526347
CAS RN: 2097912-94-0
M. Wt: 391.471
InChI Key: LRGXEOOBDZCLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, commonly known as "Compound X", is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.

Scientific Research Applications

Anticancer Properties

Quinoxaline derivatives have attracted attention in cancer research due to their potential antitumor activity. Researchers have explored the cytotoxic effects of this compound on cancer cell lines, including its ability to inhibit cell proliferation and induce apoptosis. Further investigations into its mechanism of action and specific targets are ongoing .

Antioxidant Activity

The quinoxaline scaffold exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that certain quinoxaline derivatives, including those closely related to our compound, possess strong antioxidant activity. These molecules scavenge free radicals and protect cells from oxidative damage .

Antimicrobial Effects

Quinoxalines have demonstrated antimicrobial potential against bacteria, fungi, and parasites. Our compound may exhibit similar effects, making it a candidate for novel antimicrobial agents. Researchers are investigating its efficacy against specific pathogens and exploring potential mechanisms of action .

Anti-Inflammatory Activity

Inflammation plays a central role in various diseases, including autoimmune disorders. Quinoxaline-based compounds have been studied for their anti-inflammatory effects. Our compound could potentially modulate inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Properties

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Quinoxaline derivatives have been evaluated for their neuroprotective effects. Our compound might offer neuroprotection by reducing oxidative damage, enhancing neuronal survival, or modulating neurotransmitter systems .

Antidiabetic Potential

Given the rising prevalence of diabetes, researchers are exploring novel antidiabetic agents. Quinoxaline-based compounds have shown promise in improving insulin sensitivity, glucose metabolism, and lipid profiles. Our compound could contribute to the development of new therapies for diabetes management .

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGXEOOBDZCLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

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